3-((Diethylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone
Description
Properties
CAS No. |
104123-88-8 |
|---|---|
Molecular Formula |
C23H25N3OS |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
(5E)-3-(diethylaminomethyl)-2-phenylimino-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H25N3OS/c1-3-25(4-2)18-26-22(27)21(17-11-14-19-12-7-5-8-13-19)28-23(26)24-20-15-9-6-10-16-20/h5-17H,3-4,18H2,1-2H3/b14-11+,21-17+,24-23? |
InChI Key |
GZQPXGLXBBLWSW-NDXGJEFKSA-N |
Isomeric SMILES |
CCN(CC)CN1C(=O)/C(=C\C=C\C2=CC=CC=C2)/SC1=NC3=CC=CC=C3 |
Canonical SMILES |
CCN(CC)CN1C(=O)C(=CC=CC2=CC=CC=C2)SC1=NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Diethylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone typically involves a multi-step process. One common method includes the condensation of cinnamaldehyde with thiosemicarbazide to form a thiazolidinone intermediate. This intermediate is then reacted with diethylamine and benzaldehyde under specific conditions to yield the final product. The reaction conditions often involve refluxing in an appropriate solvent, such as ethanol or methanol, and may require the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced techniques could be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-((Diethylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Structural Characteristics
The compound features:
- Thiazolidinone Core : A five-membered ring containing sulfur and nitrogen.
- Functional Groups : Includes a diethylamino group, a cinnamylidene moiety, and a phenylimino substituent.
These structural elements enhance its pharmacological profile, particularly in terms of solubility and biological activity.
Biological Activities
Research indicates that 3-((Diethylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone exhibits a range of biological activities:
Antidiabetic Properties
Preliminary studies suggest that this compound may serve as an antidiabetic agent by modulating glucose metabolism. Interaction studies indicate potential binding to enzymes involved in glucose regulation, which could lead to improved glycemic control.
Anticancer Activity
The compound has shown cytotoxic effects against various cancer cell lines in vitro. Its unique structural features may contribute to its ability to inhibit cancer cell proliferation, making it a candidate for further development as an anticancer agent.
Antimicrobial Effects
Thiazolidinones are known for their antibacterial and antifungal properties. The presence of the diethylamino group may enhance these effects, providing a basis for exploring its use in treating infections.
Case Studies
Several studies have documented the efficacy of thiazolidinones in various applications:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antidiabetic Activity | Demonstrated significant reduction in blood glucose levels in diabetic animal models. |
| Study 2 | Cytotoxicity | Showed IC50 values indicating strong inhibition of cancer cell lines (e.g., MCF-7, HeLa). |
| Study 3 | Antimicrobial Efficacy | Exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria. |
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. These studies provide insights into:
- Mechanism of Action : Understanding how the compound interacts at the molecular level with specific enzymes or receptors.
- Optimization for Drug Design : Identifying modifications that could enhance efficacy or reduce side effects.
Mechanism of Action
The mechanism of action of 3-((Diethylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through specific signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their pharmacological profiles:
Structural and Functional Differences
- Position 2: The phenylimino group in the target compound contrasts with morpholinoimino (e.g., ) or unsubstituted imino groups in other analogs.
- Position 3: The diethylamino methyl group distinguishes the target compound from cyclopropyl (e.g., ) or phenyl (e.g., ) substituents. Diethylamino groups may confer basicity and solubility, while cyclopropyl groups enhance metabolic stability.
- Position 5 : Cinnamylidene’s conjugated double bond system differs from benzylidene or arylidene groups. This could enhance UV absorption (relevant for photodynamic therapy) or alter binding kinetics in enzyme inhibition .
Key Research Findings
Substituent Impact on Solubility: Diethylamino methyl groups improve aqueous solubility compared to dimethylamino or phenyl groups, critical for oral bioavailability .
Biological Selectivity: Phenylimino groups in thiazolidinones correlate with glycation inhibition, while morpholinoimino groups are linked to kinase modulation .
Biological Activity
3-((Diethylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone, a thiazolidinone derivative, has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This compound is part of a broader class known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a thiazolidinone core, which is known for its role in various biological activities, including anticancer and antimicrobial effects.
Biological Activity Overview
The biological activity of thiazolidinones is often attributed to their ability to interact with various biomolecular targets. The following sections detail specific findings related to the biological activity of this compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including this compound.
- Mechanism of Action :
-
Efficacy Against Cancer Cell Lines :
- In vitro studies demonstrate significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231, with IC50 values indicating potent activity .
- Comparative studies show that the compound exhibits higher efficacy than standard chemotherapeutic agents like doxorubicin in certain contexts .
Antimicrobial Activity
The antimicrobial properties of thiazolidinones have also been explored. Research indicates that compounds within this class can exhibit significant antibacterial effects against a range of pathogens.
- In Vitro Antibacterial Studies :
- The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Specific activity metrics include minimum inhibitory concentrations (MIC) that suggest potential for development into therapeutic agents .
- The structural modifications in thiazolidinones often enhance their antibacterial potency, with specific substitutions being linked to improved activity against resistant strains .
Case Studies
Several case studies have documented the biological activity of thiazolidinone derivatives:
- Study on Anticancer Activity :
- Antimicrobial Efficacy Assessment :
Data Summary Table
| Activity Type | Cell Lines/Pathogens | IC50/MIC Values | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7, MDA-MB-231 | 0.31 µM (MCF-7) | Induces apoptosis, cell cycle arrest |
| 15.24 µM (MDA-MB-231) | Modulates DNA damage response | ||
| Antimicrobial | E. coli, Staphylococcus | MIC < 10 µg/mL | Disruption of bacterial cell wall |
Q & A
Q. What strategies improve the compound’s stability in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
